REACTION_CXSMILES
|
[SH:1][CH2:2][CH2:3][NH:4][C:5]([NH:10][CH3:11])=[CH:6][N+:7]([O-:9])=[O:8].[CH3:12][N:13]([CH2:15][C:16]1[O:20][C:19]([CH2:21]O)=[CH:18][CH:17]=1)[CH3:14]>Cl.O.C(=O)([O-])[O-].[K+].[K+]>[CH3:12][N:13]([CH2:15][C:16]1[O:20][C:19]([CH2:21][S:1][CH2:2][CH2:3][NH:4][C:5]([NH:10][CH3:11])=[CH:6][N+:7]([O-:9])=[O:8])=[CH:18][CH:17]=1)[CH3:14] |f:4.5.6|
|
Name
|
|
Quantity
|
354 mg
|
Type
|
reactant
|
Smiles
|
SCCNC(=C[N+](=O)[O-])NC
|
Name
|
|
Quantity
|
428 mg
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CC=C(O1)CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the solid extracted with ethyl acetate (50 ml)
|
Reaction Time |
7 d |
Name
|
|
Type
|
|
Smiles
|
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |